50-Fold Selectivity for M1/M3 over M2 Receptors in Functional Tissue Assays
Revatropate exhibits a 50-fold selectivity for M1 and M3 receptors over the M2 subtype in functional tissue preparations, a key differentiator from non-selective antimuscarinics. In guinea pig trachea and rabbit vas deferens, the compound's potency at M1/M3 receptors is markedly greater than at M2 receptors in atria [1]. This contrasts with non-selective agents like ipratropium, which inhibit all muscarinic subtypes with similar affinity [2]. In vivo, this selectivity translates to bronchodilator activity without significant effects on heart rate in anaesthetized guinea pigs and conscious dogs [3].
| Evidence Dimension | Receptor Subtype Selectivity (Functional) |
|---|---|
| Target Compound Data | 50-fold selectivity for M1/M3 over M2 |
| Comparator Or Baseline | Ipratropium (non-selective; equivalent potency at all subtypes) |
| Quantified Difference | ~50-fold selectivity vs. no selectivity |
| Conditions | Guinea pig trachea, rabbit vas deferens, and atria |
Why This Matters
This selectivity profile suggests a reduced potential for M2-mediated side effects (e.g., tachycardia) while maintaining bronchodilator efficacy, a critical consideration for respiratory disease research.
- [1] Alabaster, V. A. (1997). Discovery & development of selective M3 antagonists for clinical use. Life Sciences, 60(13-14), 1053–1060. View Source
- [2] Alabaster, V. A. (1997). Discovery & development of selective M3 antagonists for clinical use. Life Sciences, 60(13-14), 1053–1060. View Source
- [3] Alabaster, V. A. (1997). Discovery & development of selective M3 antagonists for clinical use. Life Sciences, 60(13-14), 1053–1060. View Source
